Cas no 204644-70-2 ((6S,7S)-1,7-bis(4-hydroxyphenyl)-6,7-dihydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol)
![(6S,7S)-1,7-bis(4-hydroxyphenyl)-6,7-dihydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol structure](https://it.kuujia.com/scimg/cas/204644-70-2x500.png)
204644-70-2 structure
Nome del prodotto:(6S,7S)-1,7-bis(4-hydroxyphenyl)-6,7-dihydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol
(6S,7S)-1,7-bis(4-hydroxyphenyl)-6,7-dihydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6S,7S)-1,7-bis(4-hydroxyphenyl)-6,7-dihydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol
- malibatol A
- Benzo[6,7]cycloheptal[1,2,3-cd]benzofuran-4,6,8-10-tetrol, 6,7-dihydro-1,7-bis(4-hydroxyphenyl)-, cis-(-)
- Malibotal A
- DTXSID80174430
- NSC704109
- Benzo(6,7)cycloheptal(1,2,3-cd)benzofuran-4,6,8-10-tetrol, 6,7-dihydro-1,7-bis(4-hydroxyphenyl)-, cis-(-)
- 204644-70-2
- NSC-704109
- (-)-Malibatol A
-
- Inchi: InChI=1S/C28H20O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,27,29-34H/t23-,27+/m0/s1
- Chiave InChI: GCOPXRXOORFRHV-WNCULLNHSA-N
- Sorrisi: C1=CC(=CC=C1C2C(C3=C4C(=CC(=C3)O)OC(=C4C5=C2C(=CC(=C5)O)O)C6=CC=C(C=C6)O)O)O
Proprietà calcolate
- Massa esatta: 468.1209
- Massa monoisotopica: 468.12090297g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 2
- Complessità: 733
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 135Ų
Proprietà sperimentali
- PSA: 134.52
(6S,7S)-1,7-bis(4-hydroxyphenyl)-6,7-dihydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol Letteratura correlata
-
Ikyon Kim,Jihyun Choi Org. Biomol. Chem. 2009 7 2788
-
2. Construction of heterocyclic structures by trivalent cerium salts promoted bond forming reactionsRoberta Properzi,Enrico Marcantoni Chem. Soc. Rev. 2014 43 779
-
Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
-
Lufeng Ouyang,Zhigeng Lin,Shiqi Li,Baoyin Chen,Jidan Liu,Wen-Jing Shi,Liyao Zheng Org. Chem. Front. 2021 8 6816
-
5. Phytostilbenes as agrochemicals: biosynthesis, bioactivity, metabolic engineering and biotechnologyPhilippe Jeandet,Alessandro Vannozzi,Eduardo Sobarzo-Sánchez,Md. Sahab Uddin,Roque Bru,Ascension Martínez-Márquez,Christophe Clément,Sylvain Cordelier,Azadeh Manayi,Seyed Fazel Nabavi,Mahsa Rasekhian,Gaber El-Saber Batiha,Haroon Khan,Iwona Morkunas,Tarun Belwal,Jingjie Jiang,Mattheos Koffas,Seyed Mohammad Nabavi Nat. Prod. Rep. 2021 38 1282
204644-70-2 ((6S,7S)-1,7-bis(4-hydroxyphenyl)-6,7-dihydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol) Prodotti correlati
- 212188-99-3(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbaldehyde)
- 2679859-47-1((3S)-3-(2,2,2-trifluoroacetamido)-3-3-(trifluoromethyl)phenylpropanoic acid)
- 865592-71-8(3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide)
- 942006-66-8(N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 2751603-16-2(Diethyl (S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate)
- 2130998-09-1(5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile)
- 86178-21-4(Ethyl 3-(1,3-dioxan-2-yl)propionate)
- 2137072-24-1(1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}piperidine)
- 10534-44-8(3-Dehydroquinic Acid)
- 2098038-51-6(3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
